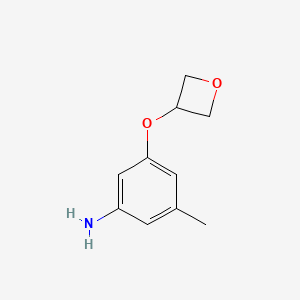
3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features both an amino group and a hydroxypropyl group attached to a dihydropyridinone ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one typically involves the cyclization of amino-alcohols. One common method includes the reaction of 3-amino-1-propanol with suitable reagents under controlled conditions to form the desired dihydropyridinone ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as biocatalysis or microwave-assisted synthesis. These methods offer advantages in terms of efficiency, yield, and environmental impact. For example, biocatalysis can provide high enantioselectivity and regioselectivity, making it a preferred method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium catalysts for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyridinones .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 3-Amino-1-propanol
- 1-(2-Hydroxyethyl)pyrrolidine
- 3-(Methylamino)-1-propanol
Uniqueness
What sets 3-Amino-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one apart is its unique combination of functional groups and ring structure, which provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in diverse fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-amino-1-(3-hydroxypropyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c9-7-3-1-4-10(8(7)12)5-2-6-11/h1,3-4,11H,2,5-6,9H2 |
InChI-Schlüssel |
WDMJKZDDAINZAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)C(=C1)N)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(But-3-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13306666.png)






![tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13306716.png)

